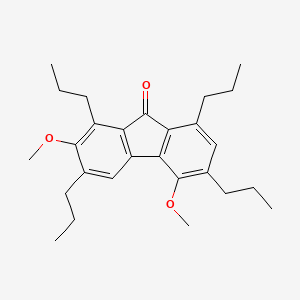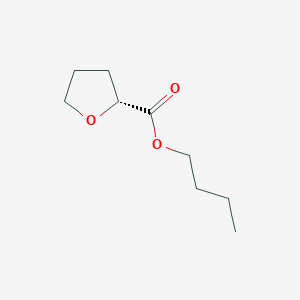
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- is an organic compound with the molecular formula C9H16O3 It is a derivative of tetrahydrofuran, a heterocyclic compound containing a furan ring that has been fully hydrogenated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- typically involves the hydrogenation of 2-furancarboxylic acid derivatives. One common method is the catalytic hydrogenation of 2-furancarboxylic acid using palladium (Pd) catalysts under hydrogen gas (H2) atmosphere . The reaction conditions often include moderate temperatures and pressures to ensure complete hydrogenation of the furan ring to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the hydrogenation process. The use of supported Pd catalysts on various substrates, such as carbon or alumina, can enhance the efficiency and yield of the reaction . Additionally, solvent selection plays a crucial role in the reaction, with common solvents including ethanol or methanol to facilitate the hydrogenation process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Tetrahydrofuran-2-carboxylic acid.
Reduction: Tetrahydrofuran-2-methanol.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The tetrahydrofuran ring provides structural stability and can interact with enzymes or receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furoic acid: An organic compound with a furan ring and a carboxylic acid group.
2,5-Furandicarboxylic acid: A compound with two carboxylic acid groups on a furan ring, used as a monomer in polymer production.
Ethyl tetrahydrofuran-2-carboxylate: An ester derivative of tetrahydrofuran-2-carboxylic acid.
Uniqueness
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- is unique due to its specific stereochemistry (2R configuration) and the presence of a butyl ester group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
375825-12-0 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
butyl (2R)-oxolane-2-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h8H,2-7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
HISPCZJMPXQANI-MRVPVSSYSA-N |
Isomerische SMILES |
CCCCOC(=O)[C@H]1CCCO1 |
Kanonische SMILES |
CCCCOC(=O)C1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


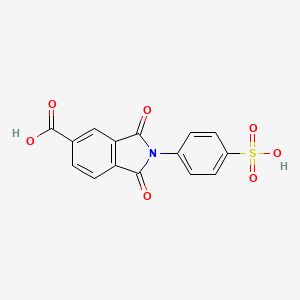
![1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine](/img/structure/B14258227.png)

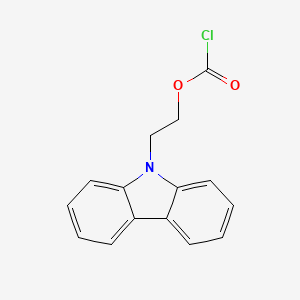



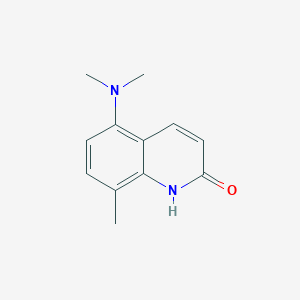
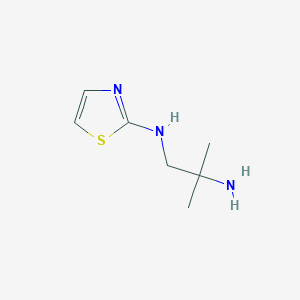

![Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)-](/img/structure/B14258267.png)
